Methylene blue hydrate

Solid-state characterization Pharmaceutical pseudopolymorph analysis Terahertz spectroscopy

Gravimetric assay errors arise when hydrate water content is ignored. Methylene blue hydrate (CAS 122965-43-9) contains variable water of crystallization (loss on drying ≤22%), requiring dry-weight correction for accurate standard preparation. - Quantified loss-on-drying specification enables precise anhydrous-basis calculations for HPLC system suitability and assay calibration. - Distinct terahertz absorption fingerprints (pentahydrate: 0.84/1.68 THz; dihydrate: 0.89 THz) provide a benchmark for solid-state identity confirmation. - Aqueous solubility of 43.6 g/L at 25°C supports reliable working solution preparation for staining and aPDT protocols.

Molecular Formula C16H20ClN3OS
Molecular Weight 337.9 g/mol
CAS No. 122965-43-9
Cat. No. B110778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylene blue hydrate
CAS122965-43-9
Synonyms3,7-Bis(dimethylamino)phenothiazin-5-ium Chloride Hydrate; 
Molecular FormulaC16H20ClN3OS
Molecular Weight337.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.O.[Cl-]
InChIInChI=1S/C16H18N3S.ClH.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10H,1-4H3;1H;1H2/q+1;;/p-1
InChIKeyWQVSELLRAGBDLX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylene Blue Hydrate: Chemical Identity and Form Distinction


Methylene blue hydrate (CAS 122965-43-9) is the hydrated crystalline form of the phenothiazinium dye methylene blue, with the molecular formula C₁₆H₁₈ClN₃S·xH₂O and an anhydrous-basis molecular weight of 319.85 . The compound exists in multiple hydrated states—including pentahydrate and dihydrate—each exhibiting distinct terahertz (THz) absorption spectra and thermal dehydration kinetics, a characteristic that directly impacts analytical characterization and stability assessment [1]. Unlike the anhydrous form (CAS 61-73-4), the hydrate exhibits loss-on-drying values up to 22% at 105°C, reflecting its variable water content . This material is supplied as a green to dark green crystalline powder with characteristic λmax of 660–665 nm in 50% ethanol and aqueous solubility of 43.6 g/L at 25°C .

Hydrate form identity Methylene blue hydrate (C₁₆H₁₈ClN₃S·xH₂O), distinct from anhydrous form; THz or loss-on-drying enables unambiguous identification.
Certified reference material (CRM) Pharmaceutical secondary standard with multi-pharmacopoeia traceability supports analytical method validation.
Aqueous staining & assay preparation Defined aqueous solubility supports consistent solution preparation for histological and biological assays.

Why Methylene Blue Hydrate Cannot Be Substituted


The hydrate form of methylene blue is not functionally interchangeable with anhydrous methylene blue (CAS 61-73-4) or other phenothiazinium dyes such as new methylene blue, dimethylmethylene blue, or toluidine blue O. Substitution without accounting for hydration state leads to quantitative errors in gravimetric assays due to the variable water content (≤22% loss on drying) . Furthermore, comparative photodynamic studies demonstrate that structural methylation patterns among phenothiazinium homologs produce order-of-magnitude differences in antimicrobial potency: against epidemic MRSA strains, minimum bactericidal concentrations (MBC) under light activation differ by factors of 10–40 between methylene blue and its dimethylated derivatives [1]. These differences preclude generic interchange and necessitate compound-specific validation for both analytical and functional applications.

Hydration state mismatch
Variable water content (≤22% loss on drying) vs anhydrous form may shift gravimetric accuracy; weight-based substitution without drying correction can lead to systematic under-dosing.
Homolog antimicrobial activity variation
Methylation-dependent photodynamic activity among phenothiazinium homologs (new methylene blue, dimethylmethylene blue) may not transfer directly; antimicrobial screening endpoints should be verified per compound.
Dye structure specificity
Structural differences from toluidine blue O and related dyes may alter staining specificity and photophysical properties; direct histological substitution may require revalidation.

Methylene Blue Hydrate: Quantitative Differentiation Evidence


THz Spectroscopic Differentiation of Hydrate Forms

Methylene blue pentahydrate exhibits distinct terahertz (THz) absorption features at 0.84 THz and 1.68 THz, while the dihydrate shows a broad, weak absorption peak at 0.89 THz. The anhydrate form displays no characteristic absorption peaks in the 0.2–2.0 THz spectral range [1].

THz fingerprint
Head-to-head
Pentahydrate: 0.84 & 1.68 THz; dihydrate: 0.89 THz (broad); anhydrate: no peaks in 0.2–2.0 THz
Enables unambiguous hydrate identification for QC and pseudopolymorph studies.
THz-TDS at room temperature
Solid-state characterization Pharmaceutical pseudopolymorph analysis Terahertz spectroscopy

MRSA Photodynamic Activity Comparison

Against epidemic methicillin-resistant Staphylococcus aureus strain EMRSA-16, methylene blue (MB) exhibits a minimum bactericidal concentration (MBC) of 10 µM under light activation (12 J cm⁻²), whereas new methylene blue (NMB) achieves an MBC of 1 µM and dimethylmethylene blue (DMMB) an MBC of 0.5 µM under identical conditions [1].

MRSA photodynamic MBC
Head-to-head
MB: 10 µM; NMB: 1 µM; DMMB: 0.5 µM (light 12 J cm⁻², EMRSA-16)
Reported MBC hierarchy supports compound selection in aPDT screening; activity differs by methylation pattern.
In vitro, EMRSA-16 strain
Antimicrobial photodynamic therapy (aPDT) MRSA Phenothiazinium photosensitizers

Aqueous Solubility of the Hydrate Form

Methylene blue hydrate exhibits a quantitatively defined aqueous solubility of 43.6 g/L at 25°C, a value that enables precise calculation of solution concentrations for experimental and industrial applications . Comparative solubility data for the anhydrous form under identical conditions is not consistently reported in vendor specifications, and the presence of variable hydration water directly influences the effective mass of active compound per unit weight .

Aqueous solubility
Reported
43.6 g/L at 25°C
Supports precise solution preparation; reported value aids experimental reproducibility.
Anhydrous form solubility inconsistently specified
Solubility Formulation Aqueous media

Purity and Loss-on-Drying Specification

Methylene blue hydrate is supplied with a purity specification of 97.0–103.0% calculated on the dried substance, and a loss on drying value of ≤22% at 105°C . This is in contrast to the anhydrous form (CAS 61-73-4), which contains negligible water and is typically specified on an as-is basis.

Purity & drying
Specification review
97.0–103.0% (dried basis), loss on drying ≤22%
Drying correction essential for accurate active content; anhydrous form does not require correction.
Gravimetric protocols must account for water
Analytical chemistry Quality control Gravimetric analysis

Certified Reference Material Availability

Methylene blue hydrate is available as a pharmaceutical secondary standard certified reference material (CRM) produced in accordance with ISO 17034 and ISO/IEC 17025, offering multi-traceability to USP, EP, and BP primary standards . This level of certified traceability is not uniformly available for all methylene blue homologs or the anhydrous form.

CRM certification
Data to verify
ISO 17034 & ISO/IEC 17025; traceable to USP, EP, BP
Supports analytical method validation; verify lot-specific certificate.
CRM availability not uniform across homologs
Pharmaceutical quality control Reference standards Analytical method validation

Methylene Blue Hydrate: Application Scenarios


Pharmaceutical Quality Control and Analytical Method Validation

Utilize the ISO 17034 and ISO/IEC 17025 certified reference material grade of methylene blue hydrate as a pharmaceutical secondary standard for HPLC system suitability testing, assay calibration, and method transfer. The multi-traceability to USP, EP, and BP primary standards directly addresses regulatory compliance requirements. The quantified loss-on-drying specification (≤22%) must be accounted for when preparing standard solutions on a dry-weight basis.

aPDT Research with Defined Potency

In aPDT studies targeting Gram-positive pathogens such as MRSA, select methylene blue hydrate when a moderate photosensitizer potency is desired. Comparative MBC data establish the activity hierarchy: methylene blue (MBC 10 µM under light) is less potent than new methylene blue (MBC 1 µM) and dimethylmethylene blue (MBC 0.5 µM) against EMRSA-16 [1]. This allows researchers to choose methylene blue for applications where excessive cytotoxicity is a concern or where a positive control with known intermediate activity is required.

Solid-State Characterization and Pseudopolymorph Studies

Employ methylene blue hydrate as a model compound for developing terahertz spectroscopy methods to distinguish pharmaceutical hydrates. The pentahydrate form exhibits characteristic THz absorption peaks at 0.84 THz and 1.68 THz, while the dihydrate shows a broad peak at 0.89 THz, and the anhydrate has no peaks in the 0.2–2.0 THz range [2]. This established spectroscopic fingerprint provides a benchmark for hydrate identification in quality control and stability studies.

Aqueous Biological Staining and Histology

Use methylene blue hydrate for preparing staining solutions where precise concentration control is required. The validated aqueous solubility of 43.6 g/L at 25°C enables accurate calculation of saturated or working solution concentrations. When weighing the compound, apply the ≤22% loss-on-drying correction to ensure the actual dye content matches the intended protocol concentration.

Application
Selection Property
Validation Focus
Pharmaceutical QC & method validation
CRM grade with multi-pharmacopoeia traceability
Confirm loss-on-drying correction for dry-weight standard preparation
aPDT research with defined potency
Moderate photosensitizer activity in phenothiazinium series
Verify MBC under specific light dose and target strain
Solid-state pseudopolymorph studies
Distinct THz absorption fingerprint for hydrate forms
Compare observed THz spectra with reported hydrate references
Aqueous biological staining
Defined aqueous solubility for solution preparation
Apply loss-on-drying correction to match protocol dye concentration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylene blue hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.